molecular formula C9H14O2 B2571173 5-Oxaspiro[3.5]nonane-8-carbaldehyde CAS No. 1537697-53-2

5-Oxaspiro[3.5]nonane-8-carbaldehyde

Cat. No.: B2571173
CAS No.: 1537697-53-2
M. Wt: 154.209
InChI Key: WYLCESJBSCIHOZ-UHFFFAOYSA-N
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Description

5-Oxaspiro[3.5]nonane-8-carbaldehyde is a chemical compound with the molecular formula C9H14O2. It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a nonane ring and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonane-8-carbaldehyde typically involves the formation of the spirocyclic structure followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by oxidation of the corresponding alcohol to introduce the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization and oxidation steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxaspiro[3.5]nonane-8-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the positions adjacent to the oxygen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of strong bases or acids to facilitate the reaction.

Major Products

    Oxidation: 5-Oxaspiro[3.5]nonane-8-carboxylic acid.

    Reduction: 5-Oxaspiro[3.5]nonane-8-methanol.

    Substitution: Various substituted spirocyclic compounds depending on the reagents used.

Scientific Research Applications

5-Oxaspiro[3.5]nonane-8-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Its unique structure makes it a useful probe in studying biological systems, particularly in the context of enzyme-substrate interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity. The spirocyclic structure may also influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Oxaspiro[3.5]nonane-8-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Oxaspiro[3.5]nonane-8-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-Oxaspiro[3.5]nonane-8-amine: Similar structure but with an amine group instead of an aldehyde.

Uniqueness

5-Oxaspiro[3.5]nonane-8-carbaldehyde is unique due to its combination of a spirocyclic structure and an aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

5-oxaspiro[3.5]nonane-8-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-8-2-5-11-9(6-8)3-1-4-9/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCESJBSCIHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537697-53-2
Record name 5-oxaspiro[3.5]nonane-8-carbaldehyde
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